Bradykinin B1 receptor antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

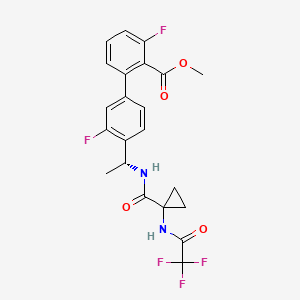

C22H19F5N2O4 |

|---|---|

Molecular Weight |

470.4 g/mol |

IUPAC Name |

methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate |

InChI |

InChI=1S/C22H19F5N2O4/c1-11(28-19(31)21(8-9-21)29-20(32)22(25,26)27)13-7-6-12(10-16(13)24)14-4-3-5-15(23)17(14)18(30)33-2/h3-7,10-11H,8-9H2,1-2H3,(H,28,31)(H,29,32)/t11-/m1/s1 |

InChI Key |

PONSWFOKRNNNTR-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)OC)F)NC(=O)C3(CC3)NC(=O)C(F)(F)F |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)OC)F)NC(=O)C3(CC3)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Bradykinin B1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bradykinin (B550075) B1 receptor (B1R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the pathophysiology of chronic inflammation and pain.[1] Unlike the constitutively expressed B2 receptor, B1R is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammatory mediators, and bacterial endotoxins.[2][3] Its activation by the metabolite des-Arg(9)-bradykinin triggers a cascade of intracellular signaling events that contribute to sustained inflammation, hyperalgesia, and increased vascular permeability.[1] Consequently, B1R has emerged as a key therapeutic target for a range of inflammatory disorders. This guide provides a detailed examination of the B1R signaling pathway and the core mechanism by which its antagonists operate, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The Bradykinin B1 Receptor and its Endogenous Ligand

Bradykinin, a nine-amino-acid peptide, is a potent inflammatory mediator.[4] It is rapidly processed in plasma by carboxypeptidases to form des-Arg(9)-bradykinin, the primary endogenous agonist for the B1 receptor.[5][6] The inducible nature of B1R expression makes it a highly specific marker for pathological conditions, as its activation is intrinsically linked to sites of tissue injury and chronic inflammation.[1][7] This contrasts with the B2 receptor, which is widely expressed and mediates the acute physiological effects of bradykinin.[7][8]

B1 Receptor Signaling Pathway

The B1R primarily couples to Gq/11 proteins to initiate its signaling cascade.[9] The binding of an agonist like des-Arg(9)-bradykinin induces a conformational change in the receptor, leading to the activation of its associated G protein. This sets off a well-defined downstream pathway:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Intracellular Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[9][10]

-

Downstream Effects: This surge in intracellular calcium is a critical signaling event that leads to various cellular responses, including the activation of protein kinase C (PKC) by DAG, nitric oxide production, prostaglandin (B15479496) release, and the sensitization of nociceptive neurons.[5] This signaling contributes to vasodilation, increased vascular permeability, and the perception of pain.[1][5]

References

- 1. What are the therapeutic applications for B1 receptor antagonists? [synapse.patsnap.com]

- 2. Binding Mode Exploration of B1 Receptor Antagonists’ by the Use of Molecular Dynamics and Docking Simulation—How Different Target Engagement Can Determine Different Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of Bradykinin B1 Receptor Antagonism on the Myocardial and Vascular Consequences of Hypertension in SHR Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. Brabykinin B1 Receptor Antagonism Is Beneficial in Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]

The Discovery and Development of Bradykinin B1 Receptor Antagonists: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor (GPCR), is a key player in the body's response to injury and inflammation. Unlike its constitutively expressed counterpart, the B2 receptor, the B1R is typically expressed at low levels in healthy tissues. However, its expression is rapidly and significantly upregulated in response to tissue damage and pro-inflammatory mediators, making it a highly attractive therapeutic target for a range of inflammatory and chronic pain conditions. This technical guide provides an in-depth overview of the discovery and development of bradykinin B1 receptor antagonists, from the elucidation of the receptor's signaling pathways to the evolution of various chemical series of antagonists and the key experimental protocols used in their evaluation.

Bradykinin B1 Receptor Signaling Pathway

The bradykinin B1 receptor is primarily coupled to the Gq/11 family of G-proteins.[1] Upon activation by its endogenous agonists, such as des-Arg⁹-bradykinin, the receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration. This process is fundamental to the pro-inflammatory and nociceptive effects mediated by the B1R.

The canonical signaling pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol. Some studies also suggest a potential link to the inhibition of adenylyl cyclase and the involvement of ryanodine (B192298) receptors in calcium mobilization. The sustained elevation of intracellular calcium activates various downstream effectors, ultimately leading to cellular responses such as nitric oxide production, prostaglandin (B15479496) release, and the expression of pro-inflammatory mediators.[2][3]

Caption: Bradykinin B1 Receptor Signaling Pathway.

Discovery and Chemical Evolution of B1 Receptor Antagonists

The development of B1 receptor antagonists has progressed from early peptide-based compounds to more recent non-peptide small molecules with improved pharmacokinetic properties.

Peptide-Based Antagonists

The initial exploration of B1R antagonists focused on modifications of the endogenous ligands. The first generation of peptide antagonists were instrumental in the initial pharmacological characterization of the B1R. However, these early compounds often suffered from limitations such as partial agonism and poor metabolic stability.[4]

Subsequent generations of peptide antagonists, such as R-715 and B-9958 , were developed with enhanced potency, selectivity, and resistance to degradation.[4] These compounds have been valuable research tools for elucidating the role of the B1R in various disease models.

Non-Peptide Antagonists

The quest for orally bioavailable B1R antagonists with better drug-like properties led to the discovery and development of several classes of non-peptide small molecules. These compounds have been identified through high-throughput screening and rational drug design. The major chemical series include:

-

Arylsulfonamides: This class is characterized by a central arylsulfonamide core.

-

Amides and Carboxamides: These compounds feature an amide or carboxamide linkage.

-

Diaminochroman Carboxamides: A series of potent antagonists have been developed from a chiral diaminochroman scaffold.[5]

-

Dihydroquinoxalinone Sulfonamides: Optimization of a screening lead from this class resulted in the discovery of potent B1R antagonists.[6]

-

Benzylbenzimidazoles and 2-Aminobenzophenones: These represent some of the more recent chemotypes being explored.[7]

Caption: Chemical Evolution of B1R Antagonists.

Quantitative Data of Selected B1 Receptor Antagonists

The following tables summarize the in vitro binding affinities and functional potencies of representative peptide and non-peptide B1 receptor antagonists.

| Peptide Antagonist | Receptor | Assay Type | Affinity (Ki) | Functional Potency (pA2) |

| Lys-[Leu8]desArg9-BK | Human B1 | Radioligand Binding | - | 7.9 |

| R-715 | Human B1 | Radioligand Binding | 0.2 nM | 9.1 |

| B-9958 | Human B1 | Radioligand Binding | 0.07 nM | 9.6 |

| Non-Peptide Antagonist | Chemical Class | Receptor | Assay Type | Affinity (Ki) | Functional Potency (IC50/KBapp) |

| NVP-SAA164 | Arylsulfonamide | Human B1 | Radioligand Binding | 8 nM | 33 nM (Calcium Flux) |

| Compound 38 | Diaminochroman Carboxamide | Human B1 | Radioligand Binding | 0.4 nM | - |

| PS020990 | Not Specified | Human B1 | Radioligand Binding | 6 ± 1 nM | 17 ± 2 nM (Calcium Mobilization) |

Experimental Protocols

A general workflow for the discovery and development of B1 receptor antagonists is outlined below, followed by detailed methodologies for key in vitro and in vivo assays.

Caption: B1R Antagonist Discovery Workflow.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the B1 receptor.

Materials:

-

Cell membranes expressing the human B1 receptor (e.g., from HEK293 or IMR-90 cells).

-

Radioligand (e.g., [³H]-des-Arg¹⁰-kallidin).

-

Test compounds (B1R antagonists).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, assay buffer (for total binding), or a high concentration of a known non-labeled ligand (for non-specific binding).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of a B1R antagonist to inhibit the agonist-induced increase in intracellular calcium.

Materials:

-

Cells stably expressing the human B1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

B1R agonist (e.g., des-Arg⁹-bradykinin).

-

Test compounds (B1R antagonists).

-

Fluorescence plate reader with an integrated fluid-handling system.

Procedure:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate in the dark at 37°C for approximately 60 minutes to allow for dye uptake.

-

Wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add a fixed concentration of the B1R agonist (typically the EC80 concentration) to the wells and immediately begin recording the fluorescence intensity over time.

-

Determine the peak fluorescence response for each well.

-

Plot the agonist-induced response as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This is a widely used animal model to evaluate the efficacy of analgesic compounds in a setting of chronic inflammation.

Animals:

-

Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

-

Complete Freund's Adjuvant (CFA).

-

Test compound (B1R antagonist) and vehicle.

-

Equipment for assessing pain-related behaviors (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia).

Procedure:

-

Acclimatize the animals to the testing environment and handling procedures for several days.

-

Measure baseline nociceptive thresholds (paw withdrawal threshold to mechanical stimuli or paw withdrawal latency to thermal stimuli).

-

Induce inflammation by injecting a specific volume of CFA (e.g., 100-150 µL for rats) into the plantar surface of one hind paw.

-

At a predetermined time after CFA injection (e.g., 24 hours or several days), when inflammatory pain is established, administer the test compound or vehicle via the desired route (e.g., oral, intraperitoneal).

-

At various time points after drug administration, re-assess the nociceptive thresholds in both the ipsilateral (inflamed) and contralateral (non-inflamed) paws.

-

The analgesic effect of the B1R antagonist is determined by its ability to reverse the CFA-induced decrease in paw withdrawal threshold or latency.

Conclusion

The bradykinin B1 receptor remains a compelling target for the development of novel therapeutics for chronic pain and inflammatory diseases. The journey from early peptide-based antagonists to the current landscape of diverse non-peptide small molecules highlights the significant progress in medicinal chemistry and pharmacology. The continued application of robust in vitro and in vivo assays will be crucial for the identification and optimization of the next generation of B1R antagonists with the potential for clinical success. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising field of drug discovery.

References

- 1. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Stimulation of the bradykinin B(1) receptor induces the proliferation of estrogen-sensitive breast cancer cells and activates the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a potent, non-peptide bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]

Bradykinin B1 receptor antagonist 1 structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of Bradykinin (B550075) B1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bradykinin B1 Receptor as a Therapeutic Target

The bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR), is a key player in inflammatory and chronic pain pathways. Unlike the constitutively expressed B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and the presence of inflammatory mediators like cytokines and bacterial endotoxins.[1][2][3] The endogenous agonists for the B1R are the carboxypeptidase-generated metabolites of bradykinin (BK) and kallidin (B13266) (KD), namely des-Arg⁹-bradykinin (DABK) and des-Arg¹⁰-kallidin.[4][5] Activation of the B1R leads to prolonged inflammatory responses and pain modulation, making it an attractive target for the development of novel analgesic and anti-inflammatory therapeutics.[3][6][7]

B1R antagonists function by binding to the receptor and inhibiting the activation of intracellular signaling cascades, primarily by blocking the binding of its natural ligands.[6] The development of potent and selective B1R antagonists has been a major focus of research, progressing from early peptide-based compounds to more recent non-peptidic small molecules with improved pharmacokinetic profiles.[6][8] This guide provides a detailed overview of the structure-activity relationships (SAR) for various classes of B1R antagonists, presents key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways.

B1 Receptor Signaling Pathway

The B1 receptor mediates its effects through coupling to G-proteins, specifically Gαq/11. This initiates a signaling cascade that results in the activation of phospholipase C (PLC).[1][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[4][9] This increase in cytosolic Ca²⁺ is a central event that leads to various downstream cellular responses, including vasodilation, increased vascular permeability, and the activation of inflammatory signals.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]

- 3. Kinin B1 receptors as a therapeutic target for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonpeptide antagonists for kinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]

- 7. Bradykinin antagonists: new opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antihyperalgesic activity of a novel nonpeptide bradykinin B1 receptor antagonist in transgenic mice expressing the human B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]

The Bradykinin B1 Receptor: A Core Target in Inflammatory Pain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory pain remains a significant clinical challenge, necessitating the identification and validation of novel therapeutic targets. The bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor, has emerged as a compelling target due to its distinct expression profile; it is largely absent in healthy tissues but is rapidly upregulated in response to tissue injury and pro-inflammatory mediators. This inducible nature makes the B1R an attractive candidate for targeted analgesic therapies with a potentially wider therapeutic window and fewer side effects compared to constitutively expressed targets. This technical guide provides a comprehensive overview of the role of the B1R in inflammatory pain, detailing its signaling pathways, the methodologies used to investigate its function, and quantitative data on the efficacy of B1R antagonists in preclinical models.

Introduction: The Kinin System and the Rise of the B1 Receptor in Chronic Pain

The kallikrein-kinin system is a crucial enzymatic cascade that, upon activation by tissue injury or inflammation, leads to the production of potent inflammatory mediators known as kinins, most notably bradykinin (BK). Bradykinin exerts its effects through two distinct G-protein coupled receptors: the B1 and B2 receptors (B1R and B2R).[1]

-

Bradykinin B2 Receptor (B2R): The B2R is constitutively expressed in a wide range of tissues and is primarily responsible for the acute, short-lived pain and vascular changes associated with initial tissue injury.[2]

-

Bradykinin B1 Receptor (B1R): In contrast, the B1R is minimally expressed under normal physiological conditions.[3] Its expression is induced by inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as by bacterial endotoxins.[4] The primary endogenous agonist for the B1R is des-Arg⁹-bradykinin, a metabolite of bradykinin.[2] This upregulation of B1R during prolonged inflammation suggests its critical role in the transition from acute to chronic inflammatory pain states.[5]

The B1R Signaling Cascade in Inflammatory Nociception

Activation of the B1R on nociceptive sensory neurons initiates a cascade of intracellular signaling events that lead to neuronal sensitization and hyperexcitability, manifesting as hyperalgesia (exaggerated response to a painful stimulus) and allodynia (pain in response to a normally non-painful stimulus). The signaling pathway is complex and involves multiple key effector molecules.

The binding of an agonist, such as des-Arg⁹-bradykinin, to the B1R triggers the activation of associated G-proteins, primarily Gαq and Gαi. This initiates downstream signaling through several interconnected pathways:

-

Phospholipase C (PLC) Pathway: Gαq activation stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

-

Protein Kinase C (PKC): Activated PKC, particularly the ε isoform, plays a pivotal role in sensitizing transient receptor potential vanilloid 1 (TRPV1) channels, which are key transducers of noxious heat and inflammatory stimuli.[6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: B1R activation also leads to the stimulation of MAPK pathways, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways. These kinases contribute to both peripheral sensitization by modulating ion channel activity and central sensitization through transcriptional and translational changes in the dorsal horn of the spinal cord.

-

Nuclear Factor-kappa B (NF-κB) Activation: A crucial downstream consequence of B1R signaling is the activation of the transcription factor NF-κB. This is a key event in the upregulation of pro-inflammatory genes, including those encoding cytokines, chemokines, and even the B1R itself, creating a positive feedback loop that perpetuates the inflammatory state.

Experimental Protocols for Studying B1R in Inflammatory Pain

The investigation of B1R's role in inflammatory pain relies on well-established preclinical models and behavioral assays. The following are detailed protocols for key experiments.

Induction of Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

The CFA-induced monoarthritis model is a widely used and robust method for studying chronic inflammatory pain in rodents.

-

Objective: To induce a localized, persistent inflammation and associated pain hypersensitivity in the hind paw of a rat.

-

Materials:

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.

-

Sterile 0.9% saline.

-

1 ml sterile syringes with 27-30 gauge needles.

-

Male Sprague-Dawley or Wistar rats (200-250 g).

-

-

Procedure:

-

Prepare a 1:1 emulsion of CFA and sterile saline. Vortex thoroughly to ensure a homogenous mixture.

-

Anesthetize the rat using a suitable method (e.g., isoflurane (B1672236) inhalation).

-

Inject 100-150 µL of the CFA emulsion into the plantar surface of the rat's hind paw.

-

Monitor the animal during recovery from anesthesia.

-

Inflammation, characterized by erythema and edema, will develop within hours and peak at 24-72 hours, persisting for several weeks. Pain hypersensitivity (mechanical allodynia and thermal hyperalgesia) develops in parallel.[7]

-

Assessment of Mechanical Allodynia: The Von Frey Test

The von Frey test measures the withdrawal threshold to a mechanical stimulus.

-

Objective: To quantify mechanical sensitivity in the hind paw of a rodent.

-

Apparatus:

-

A set of calibrated von Frey filaments of increasing stiffness.

-

An elevated mesh platform that allows access to the plantar surface of the animal's paws.

-

Individual transparent plexiglass enclosures for each animal.

-

-

Procedure:

-

Acclimate the animals to the testing environment and enclosures for at least 30 minutes before testing.

-

Beginning with a filament in the middle of the force range, apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause it to bend.

-

Hold the filament in place for 3-5 seconds.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

-

The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold.

-

Assessment of Thermal Hyperalgesia: The Hargreaves Test

The Hargreaves test measures the latency to withdraw from a noxious thermal stimulus.

-

Objective: To quantify thermal sensitivity in the hind paw of a rodent.

-

Apparatus:

-

A Hargreaves apparatus consisting of a glass plate, a radiant heat source, and an automated timer.

-

Individual transparent plexiglass enclosures.

-

-

Procedure:

-

Acclimate the animals to the testing apparatus for at least 30 minutes.

-

Position the radiant heat source under the glass plate, directly beneath the plantar surface of the hind paw to be tested.

-

Activate the heat source. The timer starts automatically.

-

The timer stops when the animal withdraws its paw. The time to withdrawal is the paw withdrawal latency (PWL).

-

A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

-

Repeat the measurement 3-5 times for each paw, with a minimum of 5 minutes between trials. The average of these latencies is calculated.

-

Quantitative Efficacy of B1R Antagonists in Preclinical Models

A significant body of preclinical evidence supports the analgesic efficacy of B1R antagonists in models of inflammatory pain. The table below summarizes quantitative data for several non-peptide B1R antagonists.

| Antagonist | Animal Model | Pain Modality | Route of Administration | Effective Dose Range | Efficacy | Reference |

| BI113823 | Rat, CFA-induced inflammation | Mechanical Hyperalgesia | Oral | 3 - 30 mg/kg | Dose-dependent reversal of hyperalgesia | [8][9] |

| Mechanical Hyperalgesia | Intrathecal | 10 - 100 µg | Significant reduction in hyperalgesia | [8] | ||

| SSR240612 | Rat, Glucose-induced allodynia | Tactile Allodynia | Oral | 0.3 - 30 mg/kg | ID50 = 7.1 mg/kg for cold allodynia | [4] |

| Cold Allodynia | Oral | 0.3 - 30 mg/kg | Dose-dependent reversal of allodynia | [4] | ||

| NVP-SAA164 | Transgenic Mouse (human B1R), CFA-induced inflammation | Mechanical Hyperalgesia | Oral | 10 - 30 mg/kg | D50 = 10.6 mg/kg | [3] |

| R-715 | Rat, LPS-induced inflammation | Thermal Hyperalgesia | Intraperitoneal | 1 - 10 mg/kg | Significant reduction in hyperalgesia | [10] |

| [Leu⁸]-des-Arg⁹-BK | Rat, Carrageenan-induced inflammation | Mechanical Hyperalgesia | Intraplantar | 10 - 100 nmol | Dose-dependent inhibition of hyperalgesia | [9] |

CFA: Complete Freund's Adjuvant; ID50: Dose that produces 50% of the maximal effect; D50: Dose that produces 50% reversal of hyperalgesia.

Experimental Workflow for B1R Antagonist Drug Discovery

The preclinical development of B1R antagonists for inflammatory pain typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment.

Conclusion and Future Directions

The Bradykinin B1 receptor stands out as a highly promising target for the development of novel analgesics for inflammatory pain. Its inducible expression pattern offers the potential for targeted therapy with an improved safety profile. The signaling pathways downstream of B1R activation are well-characterized, providing a solid foundation for understanding its role in nociceptor sensitization. Furthermore, robust preclinical models and quantitative behavioral assays are available to rigorously evaluate the efficacy of B1R antagonists.

Future research in this area will likely focus on:

-

Translational Studies: Bridging the gap between preclinical efficacy and clinical outcomes in patients with chronic inflammatory pain conditions such as osteoarthritis and rheumatoid arthritis.

-

Biomarker Development: Identifying biomarkers that can predict which patient populations are most likely to respond to B1R-targeted therapies.

-

Central vs. Peripheral Mechanisms: Further elucidating the relative contributions of peripheral and central B1 receptors to the maintenance of chronic pain states.

-

Novel Antagonist Development: The continued discovery and optimization of potent, selective, and orally bioavailable small-molecule B1R antagonists.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Antihyperalgesic activity of a novel nonpeptide bradykinin B1 receptor antagonist in transgenic mice expressing the human B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinin B1 receptor antagonist SSR240612 reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Screening Platform for Pain (PSPP) | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]

- 6. Bradykinin initiates cytokine-mediated inflammatory hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bradykinin initiates cytokine-mediated inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inflammation modulates the contribution of receptor-subtypes to bradykinin-induced hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Signal Transduction Pathways of the Bradykinin B1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bradykinin (B550075) B1 receptor (B1R) is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues. However, its expression is rapidly induced by inflammatory mediators such as cytokines and bacterial lipopolysaccharides, as well as by tissue injury.[1][2] This inducible nature positions the B1R as a key player in chronic inflammatory conditions and pain, making it an attractive therapeutic target.[1] This guide provides a comprehensive overview of the signal transduction pathways initiated by B1R activation, quantitative data on receptor-ligand interactions, and detailed protocols for key experimental assays.

Core Signaling Pathways

Activation of the B1R by its agonists, primarily des-Arg9-bradykinin, initiates a cascade of intracellular events predominantly through the coupling to Gq/11 and Gi/o proteins.

Gq/11-Mediated Pathway: The Canonical Route

The primary and most well-characterized signaling pathway for the B1R involves its coupling to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][4] This rapid increase in intracellular Ca2+ concentration is a critical signaling event that activates a variety of downstream effectors, including calcium-dependent protein kinases and phosphatases.

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). Activated PKC phosphorylates a wide range of substrate proteins, leading to the modulation of cellular processes such as gene expression, proliferation, and inflammation.

References

- 1. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence of a bradykinin B1 receptor in human ileum: pharmacological comparison to the rabbit aorta B1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Non-Peptide Bradykinin B1 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor (GPCR), is a key player in the pathophysiology of inflammation and chronic pain. Unlike the constitutively expressed B2 receptor, the B1R is induced under conditions of tissue injury and inflammation, making it an attractive therapeutic target.[1][2] The development of selective, non-peptide antagonists for the B1R has been a significant focus of drug discovery efforts, aiming to produce novel analgesic and anti-inflammatory agents.[3][4] This guide provides an in-depth overview of the core aspects of non-peptide bradykinin B1 receptor antagonist discovery, from initial screening to preclinical evaluation.

Bradykinin B1 Receptor Signaling Pathway

The bradykinin B1 receptor is primarily coupled to Gαq/11 proteins.[5][6] Upon activation by its endogenous ligands, such as des-Arg⁹-bradykinin, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[5][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] This signaling cascade ultimately contributes to the physiological responses associated with pain and inflammation. Furthermore, B1R stimulation can also activate the ERK/MAPK signaling pathway, which is linked to cell proliferation.[8]

Key Non-Peptide B1 Receptor Antagonists: Quantitative Data

The discovery and optimization of non-peptide B1R antagonists have led to several classes of potent compounds. The following table summarizes the in vitro potency of selected antagonists.

| Compound Class | Compound Name | Species | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Reference(s) |

| Dihydroquinoxalinone Sulfonamide | Compound 11 | Human | <1 | - | [9] |

| Dihydroquinoxalinone Sulfonamide | Compound A | Human | 0.016 | - | [10] |

| Dihydroquinoxalinone Sulfonamide | Compound A | Rabbit | 0.050 | - | [10] |

| Dihydroquinoxalinone Sulfonamide | Compound A | Dog | 0.56 | - | [10] |

| Dihydroquinoxalinone Sulfonamide | Compound A | Rat | 29 | - | [10] |

| Not Specified | NVP-SAA164 | Human | 8 | 33 | [11] |

| Not Specified | NVP-SAA164 | Monkey | 7.7 | - | [11] |

| Not Specified | BI113823 | - | - | Reduces mechanical hyperalgesia | [12] |

| Peptide | R-715 | - | - | Attenuates thermal hyperalgesia | [13] |

| Not Specified | BI 1026706 | - | Potent B1R antagonist | - | [9][14] |

Experimental Protocols

The discovery and characterization of non-peptide B1R antagonists rely on a suite of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the B1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membranes from cells expressing the human B1 receptor (e.g., HEK293 cells).[11]

-

Radioligand (e.g., [³H][Leu⁹]des-Arg¹⁰-kallidin or [³⁵S]compound A).[10]

-

Test compounds (non-peptide antagonists).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).[15]

-

Scintillation cocktail.

-

Filter apparatus and scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the B1 receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer.[11]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[15]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Fluorometric Imaging Plate Reader (FLIPR) Assay

This functional assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium.

Materials:

-

Cells expressing the human B1 receptor (e.g., HEK293 cells) plated in 96- or 384-well black-walled, clear-bottom plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit).[16]

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

B1R agonist (e.g., des-Arg¹⁰-kallidin).

-

Test compounds (non-peptide antagonists).

-

FLIPR instrument.

Protocol:

-

Cell Plating: Seed cells into microplates and allow them to attach and grow to confluence.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye in assay buffer. Incubate at 37°C for 30-60 minutes in the dark.[17]

-

Compound Addition: Add varying concentrations of the test antagonist to the wells and pre-incubate for 15-30 minutes.[17]

-

Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. The instrument will establish a baseline fluorescence reading and then add the B1R agonist at a concentration that elicits a submaximal response (e.g., EC80).[17]

-

Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response (IC50).

Experimental Workflow for Antagonist Discovery

The discovery of novel non-peptide B1R antagonists typically follows a structured workflow, from initial high-throughput screening to in vivo efficacy studies.

In Vivo Models

The efficacy of B1R antagonists is evaluated in various animal models of pain and inflammation. A common model is the Freund's Complete Adjuvant (FCA)-induced inflammatory pain model in rodents.[11] In this model, FCA is injected into the paw, leading to a persistent inflammatory state and hyperalgesia (increased sensitivity to pain). The test antagonist is then administered, and its ability to reverse the hyperalgesia is measured.[11][12] Another approach involves the direct injection of a B1R agonist to induce hyperalgesia, which can then be blocked by the antagonist.[11]

Conclusion

The discovery of non-peptide bradykinin B1 receptor antagonists represents a promising avenue for the development of novel therapeutics for pain and inflammation. The methodologies and workflows outlined in this guide provide a framework for the identification and characterization of potent and selective B1R antagonists. Continued research in this area, focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, will be crucial for their successful translation into clinical candidates.

References

- 1. Analgesic efficacy of bradykinin B1 antagonists in a murine bone cancer pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of bradykinin 1 receptor antagonist BI 1026706 on pulmonary inflammation after segmental lipopolysaccharide challenge in healthy smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bradykinin B1 receptor antagonists as potential therapeutic agents for pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stimulation of the bradykinin B(1) receptor induces the proliferation of estrogen-sensitive breast cancer cells and activates the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tvst.arvojournals.org [tvst.arvojournals.org]

- 10. Pharmacological characterization and radioligand binding properties of a high-affinity, nonpeptide, bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antihyperalgesic activity of a novel nonpeptide bradykinin B1 receptor antagonist in transgenic mice expressing the human B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evidence for a role of bradykinin in experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bradykinin 1 Receptor Antagonist BI1026706 Does Not Reduce Central Retinal Thickness in Center-Involved Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. moleculardevices.com [moleculardevices.com]

- 17. benchchem.com [benchchem.com]

The Evolving Landscape of Bradykinin B1 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor, remains a compelling target for therapeutic intervention in a variety of inflammatory and chronic pain states. Unlike the constitutively expressed B2 receptor, the B1R is rapidly upregulated in response to tissue injury and pro-inflammatory cytokines, making it a highly specific target for pathological conditions. This technical guide provides an in-depth pharmacological profile of novel, non-peptide B1R antagonists, detailing their quantitative data, the experimental protocols for their evaluation, and the intricate signaling pathways they modulate.

Quantitative Pharmacological Profiles of Novel B1R Antagonists

The development of potent and selective non-peptide B1R antagonists has been a significant focus of medicinal chemistry efforts. Below is a summary of the pharmacological data for a selection of these novel compounds, highlighting their binding affinities and functional potencies.

| Compound ID | Chemical Class | Human B1R Ki (nM) | Human B1R IC50/pA2 | B2R Selectivity (Fold vs. B1R) | Reference |

| Compound A | Aryl sulfonamide | 0.016 | - | >625 | [1] |

| NVP-SAA164 | Non-peptide | 8 | IC50 = 33 nM | High (inactive at rat B1R) | [2] |

| BI113823 | Not Specified | Not Reported | Orally active in reversing hyperalgesia | Selective | Not Specified |

| Various | Benzamides/Semicarbazides | High Activity | High Activity | High | [3] |

| Various | Biphenyl Cyclopropanecarboxamides | Not Specified | Improved CNS penetration and receptor occupancy | Not Specified | Not Specified |

| Various | 2,3-Diaminopyridines | Improved Affinity | Not Specified | Not Specified | Not Specified |

| Compound 7g | Difluoroethyl ether/Isoxazole carboxamide | Not Specified | Excellent pharmacokinetic properties | Not Specified | [4] |

Note: Direct comparison of potencies should be approached with caution due to variations in experimental conditions across different studies.

Key Experimental Protocols

The characterization of novel B1R antagonists relies on a suite of robust in vitro and in vivo assays. Detailed below are the methodologies for three critical experiments.

Radioligand Binding Assay for B1R

This assay determines the binding affinity (Ki) of a test compound for the B1R.

a) Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the human B1R are cultured and harvested.

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and centrifuged.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an assay buffer, and the protein concentration is determined.

b) Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add a specific concentration of the membrane preparation, a radiolabeled B1R ligand (e.g., [3H]-des-Arg10-Kallidin), and varying concentrations of the unlabeled test compound.

-

For determining non-specific binding, a high concentration of a known B1R ligand is added to a set of wells.

-

The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

c) Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Calcium Mobilization Assay

This functional assay measures the ability of a B1R antagonist to inhibit agonist-induced intracellular calcium release, a key event in B1R signaling.[6][7]

a) Cell Preparation:

-

HEK293 cells stably expressing the human B1R are seeded into black-walled, clear-bottom 96-well plates and cultured to form a confluent monolayer.[6]

-

On the day of the assay, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for a specific duration at 37°C.[6]

-

After incubation, the cells are washed to remove excess dye.

b) Assay Procedure:

-

Varying concentrations of the test antagonist are added to the wells and pre-incubated with the cells for a defined period.

-

The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken before the addition of a B1R agonist (e.g., des-Arg9-bradykinin) at a concentration that elicits a submaximal response (EC80).

-

Upon agonist addition, the fluorescence intensity is measured over time to capture the transient increase in intracellular calcium.

c) Data Analysis:

-

The change in fluorescence intensity is calculated as the peak fluorescence minus the baseline fluorescence.

-

The percentage of inhibition by the antagonist is determined relative to the response of the agonist alone.

-

The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist-induced calcium mobilization, is calculated using non-linear regression.[8]

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This in vivo model is used to assess the efficacy of B1R antagonists in reducing inflammatory pain and hyperalgesia.[9][10]

a) Induction of Inflammation:

-

Male Sprague-Dawley or Wistar rats are used for this model.[9]

-

A baseline measurement of paw withdrawal latency or threshold to a noxious stimulus (thermal or mechanical) is taken.

-

Complete Freund's Adjuvant (CFA), an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil, is injected subcutaneously into the plantar surface of one hind paw of the rat.[9][10][11] This induces a localized and persistent inflammatory response.

b) Drug Administration and Behavioral Testing:

-

At a specific time point after CFA injection (e.g., 24 hours), when the inflammatory response and hyperalgesia are well-developed, the test B1R antagonist or vehicle is administered (e.g., orally or intraperitoneally).

-

At various time points after drug administration, the paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) or the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is measured.[12]

c) Data Analysis:

-

The degree of hyperalgesia is quantified as the change in paw withdrawal latency or threshold compared to the baseline measurement.

-

The analgesic effect of the B1R antagonist is determined by its ability to reverse the CFA-induced hyperalgesia, as indicated by an increase in the paw withdrawal latency or threshold.

-

Dose-response curves can be generated to determine the effective dose (ED50) of the antagonist.

Visualizing the Molecular Landscape

Bradykinin B1 Receptor Signaling Pathway

The Bradykinin B1 Receptor is a Gq-protein coupled receptor. Its activation initiates a signaling cascade leading to various cellular responses, including those involved in inflammation and pain.[13][14][15]

Caption: B1R signaling cascade leading to inflammatory gene expression.

Experimental Workflow for B1R Antagonist Characterization

The process of identifying and characterizing novel B1R antagonists follows a logical progression from in vitro screening to in vivo validation.

Caption: High-level workflow for B1R antagonist drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Antihyperalgesic activity of a novel nonpeptide bradykinin B1 receptor antagonist in transgenic mice expressing the human B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bradykinin antagonists: new opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new class of bradykinin B1 receptor antagonists with high oral bioavailability and minimal PXR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]

- 10. Effects of buprenorphine on model development in an adjuvant-induced monoarthritis rat model | PLOS One [journals.plos.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of Bradykinin B1 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor, is a compelling therapeutic target due to its inducible nature. Largely absent in healthy tissues, its expression is significantly upregulated in response to tissue injury and inflammation, making it a key player in chronic inflammatory conditions and pain.[1][2] This selective expression profile suggests that B1R antagonists could offer a targeted therapeutic approach with a potentially favorable safety profile compared to broader-acting anti-inflammatory agents. Preclinical evidence strongly supports the development of B1R antagonists for a range of pathologies including chronic pain, cancer, diabetic macular edema, and neuroinflammatory diseases.[1][3] This technical guide provides an in-depth overview of the therapeutic potential of B1R antagonists, detailing their mechanism of action, summarizing key preclinical and clinical data, and providing methodologies for their evaluation.

The Bradykinin B1 Receptor: A Key Mediator of Inflammation and Pain

Bradykinin and its metabolite, des-Arg⁹-bradykinin, are the primary endogenous ligands for the bradykinin B1 and B2 receptors. While the B2 receptor is constitutively expressed and mediates the acute effects of bradykinin, the B1 receptor is induced by inflammatory cytokines and plays a crucial role in sustained inflammatory responses and chronic pain.[1][2]

B1R Signaling Pathway

Upon ligand binding, the B1R, a Gq-coupled receptor, activates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a cascade of downstream signaling events. In the context of cancer, the B1R has also been shown to signal through the extracellular signal-regulated kinase (ERK) pathway.[4] Furthermore, B1R signaling can also lead to the activation of the complement system, further propagating the inflammatory response.

Therapeutic Applications of B1R Antagonists

The inducible nature of B1R makes it an attractive target for a variety of pathological conditions.

-

Chronic Pain and Inflammation: A substantial body of preclinical evidence supports the role of B1R in various models of inflammatory and neuropathic pain.[1] B1R antagonists have demonstrated efficacy in reducing hyperalgesia and allodynia in these models.[5]

-

Oncology: B1R is overexpressed in several types of cancer, and its activation is linked to tumor growth, angiogenesis, and metastasis.[6][7] B1R antagonists have been shown to inhibit tumor growth in preclinical cancer models, including Ehrlich ascites carcinoma and breast cancer.[8][9]

-

Diabetic Macular Edema (DME): The kallikrein-kinin system is implicated in the pathogenesis of diabetic retinopathy and DME. While a clinical trial with the B1R antagonist BI 1026706 did not show a significant reduction in central retinal thickness in patients with DME, the role of B1R in this condition remains an area of active investigation.[1][10][11]

-

Neuroinflammation: B1R is involved in the neuroinflammatory processes associated with neurodegenerative diseases such as Alzheimer's disease.

Quantitative Data on B1R Antagonists

The following tables summarize key in vitro and in vivo data for selected B1R antagonists.

Table 1: In Vitro Activity of B1R Antagonists

| Antagonist | Receptor | Species | Assay Type | pA2 | Ki (nM) | IC50 (nM) | Reference |

| R-715 | B1R | Rabbit, Human | Functional | 8.40 - 8.5 | - | - | [12] |

| R-954 | B1R | Rabbit, Human | Functional | 8.4 - 8.6 | - | - | [12] |

| R-955 | B1R | Rabbit, Human | Functional | 8.4 - 8.6 | - | - | [12] |

| SSR240612 | B1R | Human | Binding | - | - | - | [13] |

| NG67 | B1R | Human | Binding | - | - | - | [13] |

| N2000 | B1R | Human | Binding | - | - | - | [13] |

| Icatibant (HOE 140) | B2R | Human | Binding | - | 0.798 | - | [2] |

Table 2: In Vivo Efficacy of B1R Antagonists

| Antagonist | Disease Model | Species | Key Findings | Reference |

| R-954 | Ehrlich Ascites Carcinoma | Mouse | Reduced ascitic fluid volume by 63.7% and mouse weight gain by 30.5%. | [8] |

| R-954 | Ehrlich Solid Tumor | Rat | Reduced paw edema by approximately 52%. | [8] |

| BI113823 | CFA-Induced Inflammatory Pain | Rat | Reduced mechanical hyperalgesia. | [5] |

| Unnamed Antagonists | Bone Cancer Pain | Mouse | Reduced pain-related behaviors. | [3] |

| dALBK & HOE-140 | Incisional Pain | Rat | No significant effect on pain behaviors. | [14] |

| Unnamed Antagonists | Breast Cancer | Mouse | Inhibited tumor growth. | [9] |

Experimental Protocols for Evaluating B1R Antagonists

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize B1R antagonists.

In Vitro Assays

4.1.1. Radioligand Binding Assay

This assay measures the affinity of a test compound for the B1R by competing with a radiolabeled ligand.[15][16]

-

Materials:

-

Cell membranes expressing the human B1R.

-

Radioligand (e.g., [³H]-des-Arg¹⁰-kallidin).

-

Test antagonist at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of the test antagonist in binding buffer.

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

4.1.2. Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.[17][18]

-

Materials:

-

Cells expressing the human B1R (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

B1R agonist (e.g., des-Arg⁹-bradykinin).

-

Test antagonist at various concentrations.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

-

Procedure:

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of the test antagonist.

-

Stimulate the cells with a B1R agonist.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced calcium response).

-

In Vivo Models

4.2.1. Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation.[10][11][19][20][21]

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Measure the baseline paw volume of the rats using a plethysmometer.

-

Administer the test antagonist (e.g., intraperitoneally or orally).

-

After a set pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the plantar surface of the right hind paw.

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Endpoint: The percentage inhibition of paw edema compared to the vehicle-treated control group.

4.2.2. Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia in Rats

This model is used to assess inflammatory pain.[22][23][24][25][26]

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Induce inflammation by injecting CFA subcutaneously into the plantar surface of the right hind paw.

-

At a time of peak inflammation (e.g., 24 hours post-CFA), measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus).

-

Administer the test antagonist.

-

Measure the paw withdrawal latency at various time points after drug administration.

-

-

Endpoint: The reversal of thermal hyperalgesia, indicated by an increase in paw withdrawal latency.

4.2.3. Ehrlich Ascites Carcinoma (EAC) Model in Mice

This model is used to evaluate the anti-tumor activity of compounds.[8][27][28][29][30]

-

Animals: Swiss albino mice.

-

Procedure:

-

Inoculate mice intraperitoneally with EAC cells.

-

Administer the test antagonist daily for a specified period (e.g., 10-14 days).

-

Monitor tumor growth by measuring body weight and ascitic fluid volume.

-

-

Endpoints:

-

Reduction in ascitic fluid volume and tumor cell count.

-

Increase in lifespan of the treated mice compared to the control group.

-

4.2.4. Streptozotocin (STZ)-Induced Diabetic Retinopathy in Rats

This model mimics the retinal complications of diabetes.[31][32][33]

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Induce diabetes by a single intraperitoneal injection of STZ.

-

Confirm diabetes by measuring blood glucose levels.

-

Administer the test antagonist over a prolonged period (e.g., several weeks).

-

Assess retinal changes using methods such as spectral-domain optical coherence tomography (SD-OCT) for retinal thickness and fluorescein (B123965) angiography for vascular leakage.

-

-

Endpoints:

-

Reduction in retinal thickening and vascular permeability.

-

Preservation of retinal function as measured by electroretinography (ERG).

-

Conclusion and Future Directions

Bradykinin B1 receptor antagonists represent a promising therapeutic strategy for a range of inflammatory and pain-related disorders, as well as for certain types of cancer. Their inducible expression pattern offers the potential for targeted therapy with an improved safety profile. While clinical development has faced challenges, the wealth of preclinical data underscores the continued importance of investigating this target. Future research should focus on the development of highly selective and bioavailable small molecule antagonists and further exploration of their therapeutic potential in a broader range of diseases. A deeper understanding of the nuances of B1R signaling in different pathological contexts will be crucial for the successful clinical translation of this promising class of therapeutic agents.

References

- 1. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Analgesic efficacy of bradykinin B1 antagonists in a murine bone cancer pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Bradykinin Receptor Inhibitors Inhibit Proliferation and Promote the Apoptosis of Hepatocellular Carcinoma Cells by Inhibiting the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bradykinin antagonists as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bradykinin antagonists as anti-cancer agents. | Semantic Scholar [semanticscholar.org]

- 8. Preparation of Ehrlich Ascites Carcinoma (EAC) cells and induction of tumor in mice [bio-protocol.org]

- 9. Kinin Receptors B1 and B2 Mediate Breast Cancer Cell Migration and Invasion by Activating the FAK-Src Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Kinin B1 receptor antagonists with multi-enzymatic resistance properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antitumor activity of cell-penetrant kinin B1 receptor antagonists in human triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bradykinin antagonists have no analgesic effect on incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Receptor-Ligand Binding Assays [labome.com]

- 17. benchchem.com [benchchem.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. inotiv.com [inotiv.com]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]

- 23. criver.com [criver.com]

- 24. researchgate.net [researchgate.net]

- 25. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. file.sdiarticle3.com [file.sdiarticle3.com]

- 28. researchgate.net [researchgate.net]

- 29. journalajrrhe.com [journalajrrhe.com]

- 30. tandfonline.com [tandfonline.com]

- 31. Longitudinal Validation Study: Streptozotocin-Induced Diabetes as a Model of Diabetic Retinopathy in Brown Norway Rats | Comparative Biosciences, inc [compbio.com]

- 32. mdpi.com [mdpi.com]

- 33. metrovision.fr [metrovision.fr]

Genetic Knockout Studies of the Bradykinin B1 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor, is a key player in the body's response to inflammation and pain. Unlike its constitutively expressed counterpart, the B2 receptor, the B1R is typically expressed at low levels in healthy tissues and is significantly upregulated in response to tissue injury and inflammatory stimuli. This inducible nature makes it a compelling therapeutic target for a range of pathological conditions, including chronic pain, inflammatory diseases, and neurovascular disorders. Genetic knockout studies in animal models, particularly mice, have been instrumental in elucidating the precise physiological and pathophysiological roles of the B1R. This technical guide provides a comprehensive overview of the findings from these studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Insights from B1R Knockout Studies

The following tables summarize key quantitative data from studies comparing B1R knockout (B1R-/-) mice with their wild-type (WT) counterparts across various experimental paradigms.

Table 1: Nociceptive Thresholds in B1R Knockout Mice

| Pain Modality | Assay | Stimulus | Wild-Type (WT) Response | B1R Knockout (B1R-/-) Response | Key Finding | Citation |

| Mechanical Nociception | Von Frey Test | Mechanical force (g) | Baseline withdrawal threshold: ~1.0 g | Baseline withdrawal threshold: ~1.0 g | No significant difference in baseline mechanical sensitivity. | [1] |

| Post-nerve injury: Significant decrease in withdrawal threshold | Post-nerve injury: Attenuated decrease in withdrawal threshold | B1R contributes to the development of mechanical allodynia following nerve injury. | [1] | |||

| Thermal Nociception | Hargreaves Test | Radiant heat (s) | Baseline paw withdrawal latency: ~10 s | Baseline paw withdrawal latency: ~10 s | No significant difference in baseline thermal sensitivity. | [1] |

| Post-nerve injury: Significant decrease in withdrawal latency | Post-nerve injury: Attenuated decrease in withdrawal latency | B1R is involved in the development of thermal hyperalgesia after nerve injury. | [1] |

Table 2: Inflammatory Responses in B1R Knockout Mice

| Inflammatory Model | Parameter Measured | Wild-Type (WT) Response | B1R Knockout (B1R-/-) Response | Key Finding | Citation |

| Lipopolysaccharide (LPS)-induced Paw Edema | Paw volume (µL) | Significant increase in paw volume 24h post-LPS | Significantly reduced increase in paw volume 24h post-LPS | B1R mediates LPS-induced inflammatory edema. | [2] |

| LPS-induced Cytokine Expression (Paw Tissue) | TNF-α, IL-1β levels | Marked increase in pro-inflammatory cytokines | Significantly lower levels of TNF-α and IL-1β | B1R signaling contributes to the local production of inflammatory cytokines. | [3] |

Table 3: Neurological Outcomes in B1R Knockout Mice

| Neurological Model | Parameter Measured | Wild-Type (WT) Response | B1R Knockout (B1R-/-) Response | Key Finding | Citation |

| Focal Cryogenic Brain Injury | Lesion Volume (mm³) at 24h | 11.5 ± 3.9 | 2.5 ± 2.6 | Genetic deletion of B1R significantly reduces brain lesion volume after focal injury. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols frequently cited in Bradykinin B1 receptor knockout studies.

Generation of Bradykinin B1 Receptor Knockout Mice

While a single, standardized protocol for generating B1R knockout mice is not available in the literature, the general approach relies on the principles of homologous recombination in embryonic stem (ES) cells.[5][6][7]

General Workflow for Generating Knockout Mice via Homologous Recombination:

-

Targeting Vector Construction: A targeting vector is engineered to contain DNA sequences homologous to the regions flanking the B1R gene (Bdkrb1). A selectable marker, such as a neomycin resistance cassette, is inserted to disrupt the Bdkrb1 coding sequence.[8][9]

-

ES Cell Transfection and Selection: The targeting vector is introduced into murine ES cells, typically via electroporation.[6] Positive selection (e.g., with neomycin) is applied to isolate ES cells that have incorporated the vector.[8]

-

Screening for Homologous Recombination: ES cell clones are screened by PCR and Southern blotting to identify those in which the targeting vector has correctly integrated into the Bdkrb1 locus through homologous recombination.[10]

-

Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into blastocysts, which are then surgically transferred into pseudopregnant female mice.[8] The resulting chimeric offspring will have tissues derived from both the host blastocyst and the genetically modified ES cells.

-

Breeding and Genotyping: Chimeric mice are bred with wild-type mice to achieve germline transmission of the targeted allele. Heterozygous offspring are then interbred to produce homozygous B1R knockout mice.[9] Genotyping of offspring is performed using PCR analysis of tail DNA.

Note: The specific lengths of the homology arms, the choice of selectable markers, and the precise targeting strategy may vary between different research groups.

Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is widely used to study acute inflammatory responses.

-

Animals: Wild-type and B1R knockout mice are used.

-

Induction of Inflammation: A subcutaneous injection of LPS (e.g., 25 µg in 50 µL of sterile saline) is administered into the plantar surface of the mouse hind paw.[2]

-

Measurement of Paw Edema: Paw volume or thickness is measured at various time points (e.g., 3, 6, 24, and 48 hours) after LPS injection using a plethysmometer or digital calipers.[2][11]

-

Tissue Collection and Analysis: At the end of the experiment, mice are euthanized, and the paw tissue is collected for analysis of inflammatory markers, such as cytokine levels (e.g., TNF-α, IL-1β), by ELISA or RT-PCR.[3]

Assessment of Mechanical Allodynia: Von Frey Test

This test measures the sensitivity to a mechanical stimulus.

-

Acclimation: Mice are placed in individual compartments on a wire mesh floor and allowed to acclimate for at least 30-60 minutes before testing.[10]

-

Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.[3]

-

Response: A positive response is recorded as a withdrawal, flinching, or licking of the paw.

-

Threshold Determination: The 50% withdrawal threshold is determined using the up-down method.[10]

Assessment of Thermal Hyperalgesia: Hargreaves Test

This test measures the sensitivity to a thermal stimulus.

-

Acclimation: Mice are placed in individual plexiglass chambers on a glass floor and allowed to acclimate.

-

Stimulation: A radiant heat source is focused on the plantar surface of the hind paw.

-

Response: The latency to paw withdrawal is automatically recorded. A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

-

Data Analysis: The paw withdrawal latency is averaged over several trials.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Bradykinin B1 Receptor Signaling Pathway